5-(acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-(Acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a pyrazole ring substituted with an acetamidomethyl group, a methyl group, and a sulfonyl chloride group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 5-(acetamidomethyl)-1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 5-(Acetamidomethyl)-1-methyl-1H-pyrazole
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred until the reaction is complete, and the product is isolated by standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran, acetonitrile
Catalysts: Base catalysts such as triethylamine or pyridine
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures to optimize reaction rates.
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Sulfonic Acids: Formed by hydrolysis
Scientific Research Applications
5-(Acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules such as peptides and proteins through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-(acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may modify amino acid residues in proteins, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-methyl-1H-pyrazole-4-sulfonyl chloride
- 5-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride
- 5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride
Uniqueness
5-(Acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the acetamidomethyl group, which imparts specific reactivity and properties. This group can participate in additional hydrogen bonding and interactions, making the compound suitable for applications where such interactions are beneficial.
Properties
IUPAC Name |
5-(acetamidomethyl)-1-methylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O3S/c1-5(12)9-3-6-7(15(8,13)14)4-10-11(6)2/h4H,3H2,1-2H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKJWRAWGDQGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=C(C=NN1C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365939-89-4 |
Source
|
Record name | 5-(acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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